molecular formula C10H9FN2 B1531143 4-fluoro-2-(1H-pyrrol-1-yl)aniline CAS No. 1245500-21-3

4-fluoro-2-(1H-pyrrol-1-yl)aniline

Cat. No.: B1531143
CAS No.: 1245500-21-3
M. Wt: 176.19 g/mol
InChI Key: OBYNCEWXEFEESX-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1H-pyrrol-1-yl)aniline is an organic compound characterized by a fluorine atom and a pyrrole ring attached to an aniline moiety

Synthetic Routes and Reaction Conditions:

  • Direct Fluorination: The compound can be synthesized by direct fluorination of 2-(1H-pyrrol-1-yl)aniline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Nucleophilic Aromatic Substitution: Another method involves the nucleophilic aromatic substitution of 2-fluoroaniline with pyrrole in the presence of a strong base like potassium tert-butoxide.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining safety standards. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong bases.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Reduced anilines and amine derivatives.

  • Substitution: Halogenated, nitro-substituted, and other functionalized derivatives.

Scientific Research Applications

Chemistry: 4-Fluoro-2-(1H-pyrrol-1-yl)aniline is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways and receptors.

Industry: It is utilized in the manufacture of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Comparison with Similar Compounds

  • 2-Fluoro-4-(1H-pyrrol-1-yl)pyridine: Similar structure but with a pyridine ring instead of an aniline moiety.

  • 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine-5-boronic acid: Contains a boronic acid group, which is useful in cross-coupling reactions.

Uniqueness: 4-Fluoro-2-(1H-pyrrol-1-yl)aniline stands out due to its specific combination of fluorine and pyrrole groups, which confer unique chemical reactivity and potential biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.

Properties

IUPAC Name

4-fluoro-2-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYNCEWXEFEESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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